molecular formula C19H21ClO5 B3587581 2-chlorophenyl 3,4,5-triethoxybenzoate

2-chlorophenyl 3,4,5-triethoxybenzoate

Cat. No.: B3587581
M. Wt: 364.8 g/mol
InChI Key: XCHUHPAAAOQLAE-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3,4,5-triethoxybenzoate is an ester derivative featuring a 2-chlorophenyl group linked via an ester bond to a 3,4,5-triethoxybenzoic acid moiety. Its structure combines electron-withdrawing (chlorine) and electron-donating (ethoxy) substituents, which influence its reactivity, solubility, and stability.

Properties

IUPAC Name

(2-chlorophenyl) 3,4,5-triethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO5/c1-4-22-16-11-13(12-17(23-5-2)18(16)24-6-3)19(21)25-15-10-8-7-9-14(15)20/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHUHPAAAOQLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 3,4,5-triethoxybenzoate typically involves the esterification of 3,4,5-triethoxybenzoic acid with 2-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4,5-triethoxybenzoic acid and 2-chlorophenol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products

The major products formed from these reactions include 3,4,5-triethoxybenzoic acid, 2-chlorophenol, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chlorophenyl 3,4,5-triethoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving esterases.

    Industry: It can be utilized in the production of specialty chemicals and as a component in the formulation of certain materials.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of esterases by binding to the active site and preventing the hydrolysis of ester bonds. This inhibition can affect various biological pathways and processes.

Comparison with Similar Compounds

Ethyl 3,4,5-Triethoxybenzoate and Derivatives

Key Structural Differences :

  • Ethyl 3,4,5-triethoxybenzoate () replaces the 2-chlorophenyl group with an ethyl ester.
  • Derivatives include 3,4,5-triethoxybenzyl alcohol, chloride, and nitrile, synthesized via reduction, chlorination, and cyanation of the parent ester.

Chromeno-Pyrimidine and 1,3-Benzoxazine Derivatives

Structural Context :

  • Compounds 8a–d and 9c,d (–2) incorporate 2-chlorophenyl groups within chromeno-pyrimidine or benzoxazine scaffolds.
  • Example: 9d features a 2-chlorobenzylidene group and stereochemistry confirmed via X-ray crystallography .

Comparison Table :

Parameter Chromeno-Pyrimidine/1,3-Benzoxazine Derivatives 2-Chlorophenyl 3,4,5-Triethoxybenzoate
Core Structure Heterocyclic (pyrimidine/benzoxazine) Simple aromatic ester.
Stereochemistry Chiral centers at C16 (e.g., (S,S)-8b) No inherent chirality in parent ester.
Synthetic Complexity Multi-step reactions with sugars Likely single-step esterification.
Applications Potential bioactive intermediates Unclear; ester derivatives often serve as precursors or stabilizers.

Pharmacologically Active Analogs (e.g., WEB2086)

Structural Similarities :

  • WEB2086 () contains a 2-chlorophenyl group but within a thieno-triazolo-diazepine framework.
  • Methylclonazepam () shares a 2-chlorophenyl substituent but belongs to the benzodiazepine class.

Functional Comparison :

Compound Core Structure Key Functional Groups Potential Activity
WEB2086 Thieno-triazolo-diazepine 2-Chlorophenyl, morpholine PAF receptor antagonist
Methylclonazepam Benzodiazepine 2-Chlorophenyl, nitro, methyl Anxiolytic/sedative
Target Compound Aromatic ester 2-Chlorophenyl, triethoxy Unknown; possible precursor

Key Insight : The 2-chlorophenyl group is a common motif in drug design but confers distinct activities depending on the molecular scaffold.

Research Implications and Gaps

  • Synthetic Utility : The target ester’s synthesis could mirror methods for ethyl 3,4,5-triethoxybenzoate derivatives, with modifications for aryl ester formation .
  • Data Limitations : Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, necessitating further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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